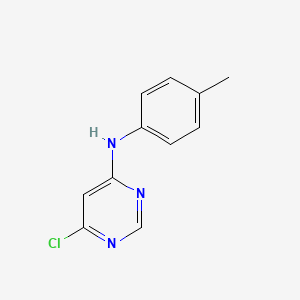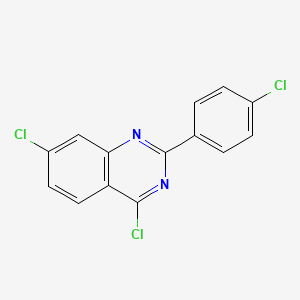![molecular formula C12H14N2 B1454564 [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine CAS No. 1343813-53-5](/img/structure/B1454564.png)
[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine
Overview
Description
[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine: is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. This particular compound features an indole core substituted with a prop-2-en-1-yl group at the nitrogen atom and a methanamine group at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core. Subsequent N-alkylation with prop-2-en-1-yl halides and introduction of the methanamine group can be achieved through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl group, converting it to a saturated alkyl chain.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry .
Biology: In biological research, indole derivatives are studied for their potential as neurotransmitter analogs, enzyme inhibitors, and receptor modulators. [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine may be investigated for its interactions with biological targets such as serotonin receptors.
Medicine: Indole derivatives have shown promise in the development of pharmaceuticals for treating various conditions, including cancer, neurological disorders, and infectious diseases. This compound could be explored for its therapeutic potential in these areas.
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and agrochemicals. The unique structural features of this compound make it a valuable intermediate in the synthesis of these products.
Mechanism of Action
The mechanism of action of [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The prop-2-en-1-yl and methanamine groups may enhance binding affinity and selectivity, leading to specific biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptamine: A neurotransmitter and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness: [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-en-1-yl group at the nitrogen atom and the methanamine group at the 5-position differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Properties
IUPAC Name |
(1-prop-2-enylindol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-6-14-7-5-11-8-10(9-13)3-4-12(11)14/h2-5,7-8H,1,6,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZCJDNLUULVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1C=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


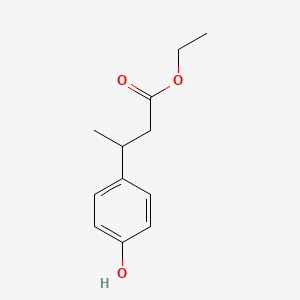
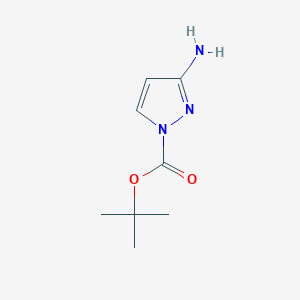
![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)
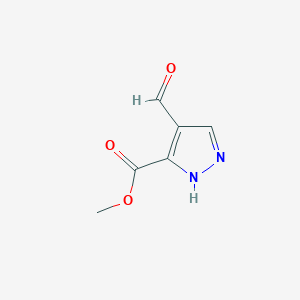
![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)
![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)
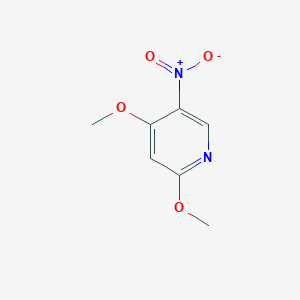
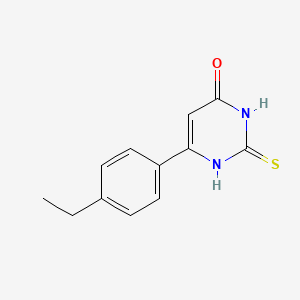
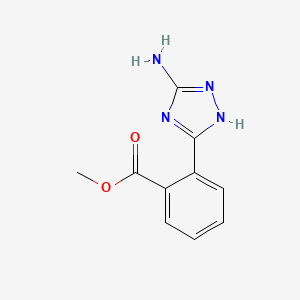
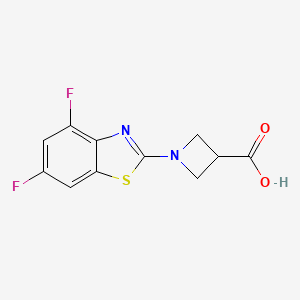
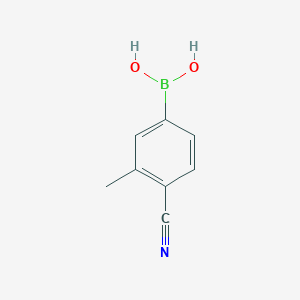
![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)
